An In-depth Technical Guide to (19R)-13-Deoxy-19-hydroxyenmein
An In-depth Technical Guide to (19R)-13-Deoxy-19-hydroxyenmein
(19R)-13-Deoxy-19-hydroxyenmein , also known as macrocalyxin J, is an enmein-type diterpenoid that has garnered interest within the scientific community for its notable biological activities. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed information on its chemical structure, physicochemical properties, synthesis, and biological activity, with a focus on its anti-proliferative effects.
Chemical Structure and Properties
(19R)-13-Deoxy-19-hydroxyenmein is a complex diterpenoid with a distinct polycyclic structure. Its chemical identity is well-established and characterized by the following identifiers and properties.
Chemical Structure:
Caption: Molecular Formula of (19R)-13-Deoxy-19-hydroxyenmein.
A 2D chemical structure diagram would be ideally placed here, but is beyond the current capabilities to generate in a structured format. The user is advised to refer to the PubChem entry for a visual representation.
Physicochemical and Identification Data:
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₆O₆ | [1] |
| Molecular Weight | 362.42 g/mol | [1] |
| IUPAC Name | (1R,4S,8R,9R,12S,13S,16S,19R)-9,19-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.0¹,¹³.0⁴,¹².0⁸,¹²]nonadecane-2,18-dione | |
| CAS Number | 16763-48-7 | [2] |
| PubChem CID | 44632005 | [1] |
| Predicted Boiling Point | 617.4 ± 55.0 °C | |
| Predicted Density | 1.37 ± 0.1 g/cm³ | |
| Predicted pKa | 12.27 ± 0.60 |
Synthesis
(19R)-13-Deoxy-19-hydroxyenmein is a synthetic derivative of oridonin (B1677485), a naturally occurring ent-kaurene (B36324) diterpenoid. The synthesis involves a multi-step process that transforms the parent compound into the enmein-type structure.
Experimental Protocol: Synthesis from Oridonin
The synthesis of (19R)-13-Deoxy-19-hydroxyenmein and its analogs typically starts from the natural product oridonin. A general synthetic scheme is outlined below, based on procedures for similar enmein-type diterpenoids.[3][4]
Workflow for the Synthesis of Enmein-Type Diterpenoids:
Caption: General synthetic workflow from Oridonin to Enmein-type diterpenoids.
Step-by-step procedure:
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Oxidation of Oridonin: Oridonin is dissolved in a suitable solvent, such as ice-cold acetone. Jones reagent is then added dropwise to the solution while stirring. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.[3]
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Formation of Spirolactone Intermediate: The product from the previous step is then treated with lead tetraacetate and anhydrous sodium carbonate in a solvent like tetrahydrofuran (B95107) (THF). This reaction facilitates the conversion to a spirolactone-type diterpenoid.[3]
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Rearrangement to Enmein-type Diterpenoid: Further reaction of the spirolactone intermediate leads to the formation of the enmein-type diterpenoid structure.[4]
Note: For the precise synthesis of (19R)-13-Deoxy-19-hydroxyenmein, it is crucial to consult the detailed experimental procedures outlined in the primary literature, such as the work by Li et al. (2013).
Biological Activity and Mechanism of Action
(19R)-13-Deoxy-19-hydroxyenmein has demonstrated significant anti-proliferative activity against various human cancer cell lines.
Anti-proliferative Activity:
The cytotoxic effects of (19R)-13-Deoxy-19-hydroxyenmein have been evaluated using the MTT assay. The compound exhibits potent inhibitory activity, as summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ (μM) | Reference |
| K562 | Leukemia | 0.41 | |
| MGC-803 | Gastric Cancer | 0.85 | |
| CaEs-17 | Esophageal Cancer | 0.43 | |
| Bel-7402 | Liver Cancer | 1.89 |
Experimental Protocol: MTT Assay for Anti-proliferative Activity
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Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
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Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
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Compound Treatment: The cells are then treated with various concentrations of (19R)-13-Deoxy-19-hydroxyenmein for a specified period (e.g., 48 hours).
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MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
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Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
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IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
Mechanism of Action:
While the specific signaling pathways for (19R)-13-Deoxy-19-hydroxyenmein are not yet fully elucidated, studies on related enmein-type diterpenoids suggest that their anti-cancer effects are often mediated through the induction of apoptosis.[5] This process can be triggered by various cellular stresses and involves distinct signaling cascades.
Some enmein-type diterpenoid derivatives have been shown to induce apoptosis through mechanisms that include:
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Cell Cycle Arrest: Causing cells to halt at specific phases of the cell cycle, preventing their proliferation.[5]
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Induction of Apoptosis: Triggering programmed cell death in cancer cells.[5][6]
Research on other enmein-type diterpenoids has implicated the PI3K/Akt/mTOR signaling pathway in their anti-cancer activity.[3][7] Inhibition of this pathway can lead to decreased cell proliferation and survival.
Proposed General Signaling Pathway for Enmein-Type Diterpenoids:
Caption: A potential signaling pathway inhibited by enmein-type diterpenoids.
This guide provides a foundational understanding of (19R)-13-Deoxy-19-hydroxyenmein for scientific and drug development professionals. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential.
References
- 1. Enmein, 13-deoxy-19-hydroxy-, (19R)- | C20H26O6 | CID 44632005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enmein, 13-deoxy-19-hydroxy-, (19R)- | 16763-48-7 [chemicalbook.com]
- 3. Design, Synthesis, and Anticancer Activity of Novel Enmein-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The conversion of oridonin to spirolactone-type or enmein-type diterpenoid: synthesis and biological evaluation of ent-6,7-seco-oridonin derivatives as novel potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enmein-type diterpenoid analogs from natural kaurene-type oridonin: Synthesis and their antitumor biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Apoptosis Pathway with Natural Terpenoids: Implications for Treatment of Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Anticancer Activity of Novel Enmein-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
